3-Chloro-5-methoxyisoquinoline
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Overview
Description
3-Chloro-5-methoxyisoquinoline is an organic compound with the molecular formula C10H8ClNO. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Chloro-5-methoxyisoquinoline involves the Pomeranz–Fritsch reaction. This reaction uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline, which can then be chlorinated and methoxylated to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that include chlorination and methoxylation of isoquinoline derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
3-Chloro-5-methoxyisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the chlorine and methoxy substituents.
3-Chloroisoquinoline: Similar structure but without the methoxy group.
5-Methoxyisoquinoline: Similar structure but without the chlorine atom.
Uniqueness: 3-Chloro-5-methoxyisoquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s electronic distribution, making it suitable for specific reactions and applications that other isoquinoline derivatives may not be able to perform .
Properties
IUPAC Name |
3-chloro-5-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-6-12-10(11)5-8(7)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXPCSUVTFFVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CN=C(C=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1691715-12-4 |
Source
|
Record name | 3-chloro-5-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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